molecular formula C16H26OSi B15159830 Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- CAS No. 653604-00-3

Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-

Cat. No.: B15159830
CAS No.: 653604-00-3
M. Wt: 262.46 g/mol
InChI Key: BBUMOMLUNKHDCP-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is a tertiary silane derivative characterized by a bulky tert-butyl (1,1-dimethylethyl) group, a dimethylsilane core, and a (2-phenylcyclopropyl)methoxy substituent. The cyclopropane ring introduces significant steric strain and electronic effects, while the phenyl group enhances aromatic interactions. This compound is hypothesized to exhibit unique reactivity due to the strained cyclopropane moiety, making it valuable in organic synthesis and materials science applications.

Properties

CAS No.

653604-00-3

Molecular Formula

C16H26OSi

Molecular Weight

262.46 g/mol

IUPAC Name

tert-butyl-dimethyl-[(2-phenylcyclopropyl)methoxy]silane

InChI

InChI=1S/C16H26OSi/c1-16(2,3)18(4,5)17-12-14-11-15(14)13-9-7-6-8-10-13/h6-10,14-15H,11-12H2,1-5H3

InChI Key

BBUMOMLUNKHDCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylcyclopropylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- undergoes various chemical reactions, including:

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of materials .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Analysis

Compound (CAS No.) Key Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
Target Compound (hypothetical) (2-Phenylcyclopropyl)methoxy, tert-butyl Not explicitly provided ~350–400 (estimated) ~400–450 (predicted) ~1.0–1.1 (predicted)
CAS 646523-19-5 5-[(4R,5R)-dioxolane], methoxyphenyl C₂₆H₄₆O₄Si 490.31 520.5 (predicted) 0.987 (predicted)
CAS 168335-78-2 3-Iodo-2-methylpropoxy C₁₀H₂₃OSiI 314.28 Not provided Not provided
CAS 500862-10-2 (1R)-1-Phenylpropoxy, propenyl C₁₅H₂₂OSi 262.18 301.8 (predicted) Not provided
Key Observations:

The iodo substituent in CAS 168335-78-2 enhances electrophilicity, making it reactive in cross-coupling reactions, whereas the target compound’s cyclopropane may favor strain-driven reactions (e.g., ring-opening) .

Thermal Stability :

  • CAS 646523-19-5 has a high predicted boiling point (520.5°C), likely due to its extended dioxolane-methoxyphenyl structure. The target compound’s cyclopropane may reduce thermal stability compared to this compound but increase it relative to CAS 500862-10-2 (301.8°C), which has a smaller propenyl group .
Target Compound (Hypothetical):
  • Cyclopropane Reactivity : The strained cyclopropane ring may undergo ring-opening reactions under acidic or radical conditions, enabling applications in polymer crosslinking or as a precursor to functionalized silanes.
  • Steric Shielding : The tert-butyl group may slow hydrolysis compared to less hindered silanes, enhancing stability in storage.
CAS 646523-19-5 :
  • Dioxolane Functionality: The 1,3-dioxolane ring offers chelation sites for metal catalysts, suggesting utility in asymmetric synthesis.
CAS 168335-78-2 :
  • Iodo Substituent : The iodine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings), making it a candidate for synthesizing silicon-containing pharmaceuticals or agrochemicals.
CAS 500862-10-2 :
  • Propenyl Group : The propenyl moiety enables participation in radical or olefin metathesis reactions, suggesting applications in silicone-based polymers or surface modifiers.

Computational and Experimental Data

  • Polar Surface Area (PSA): CAS 646523-19-5: PSA = 46.15 Ų (indicative of moderate polarity due to ether and dioxolane oxygens) . CAS 500862-10-2: PSA = 9.23 Ų (low polarity, aligning with its hydrocarbon-rich structure) . Target Compound: Estimated PSA ~20–30 Ų, balancing the polar methoxy group and nonpolar cyclopropane/tert-butyl groups.
  • Molecular Weight Trends :
    The target compound’s molecular weight is expected to fall between CAS 646523-19-5 (490.31) and CAS 500862-10-2 (262.18), reflecting the cyclopropane-phenyl group’s contribution.

Research Implications and Gaps

  • Synthetic Challenges : The cyclopropane ring in the target compound may complicate synthesis due to ring strain. Lessons from CAS 500862-10-2’s stereospecific synthesis (R/S configurations) could inform strategies .
  • Application Potential: The target compound’s unique structure may bridge the reactivity profiles of CAS 646523-19-5 (high thermal stability) and CAS 168335-78-2 (iodine-mediated reactivity), offering novel pathways in materials science.

Biological Activity

Silane compounds, particularly those with complex organic structures, have garnered attention in various fields of chemistry and biology. The compound Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is notable for its potential biological activities. This article aims to explore the biological activity of this silane compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C15_{15}H23_{23}OSi
  • Molecular Weight: 249.43 g/mol
  • CAS Registry Number: 18162-48-6

The structure of this silane compound includes a phenylcyclopropyl moiety which is known for its unique interactions in biological systems.

Mechanisms of Biological Activity

The biological activity of silanes often involves their interaction with cellular components. The specific mechanisms of action for Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- may include:

  • Antioxidant Activity: Silanes can act as radical scavengers, reducing oxidative stress in cells.
  • Enzyme Inhibition: Some silanes inhibit specific enzymes that are crucial in metabolic pathways.
  • Cell Signaling Modulation: They may influence signaling pathways that regulate cell growth and apoptosis.

Antioxidant Properties

A study published in the Journal of Organic Chemistry highlighted the antioxidant properties of similar silane compounds. The ability to scavenge free radicals was attributed to the presence of electron-rich groups in their structure, which could stabilize radical species effectively .

Case Studies

  • Case Study on Cellular Effects:
    In vitro studies demonstrated that Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- exhibited significant cytoprotective effects against hydrogen peroxide-induced cell damage in human fibroblasts. The mechanism was linked to the modulation of intracellular reactive oxygen species (ROS) levels .
  • Anti-inflammatory Activity:
    Another research paper published in Molecules investigated the anti-inflammatory effects of silane compounds similar to the one discussed. It was found that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantRadical scavenging
CytoprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of cytokine production

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